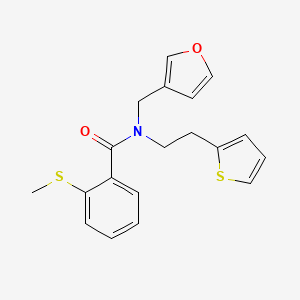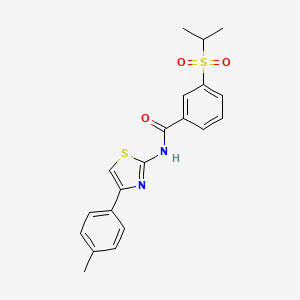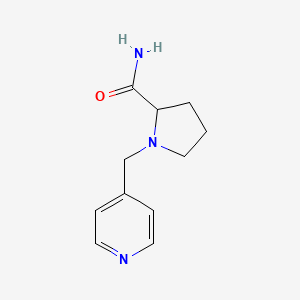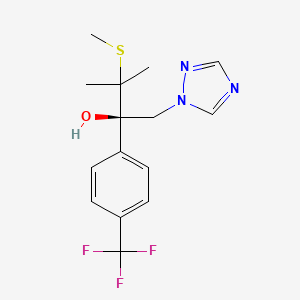![molecular formula C6H7N3S2 B2371095 [(E)-3-thiénylméthylèneamino]thiourée CAS No. 1161720-10-0](/img/structure/B2371095.png)
[(E)-3-thiénylméthylèneamino]thiourée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-3-thienylmethyleneamino]thiourea is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry. The compound features a thienyl group, which is a sulfur-containing heterocycle, attached to a methyleneamino group, which is further connected to a thiourea moiety.
Applications De Recherche Scientifique
[(E)-3-thienylmethyleneamino]thiourea has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary targets of thiourea derivatives, such as [(E)-3-thienylmethyleneamino]thiourea, are often proteins and peptides, specifically cysteine residues . Thiourea derivatives have been shown to successfully catalyze a diverse variety of highly enantioselective transformations, providing a wide range of versatile organic compounds .
Mode of Action
The interaction of [(E)-3-thienylmethyleneamino]thiourea with its targets involves the formation of hydrogen bonds between the compound and the amino-acid residues of the target protein . This interaction can lead to changes in the protein’s structure and function, potentially affecting various biological processes.
Biochemical Pathways
Thiourea derivatives have been linked to several important biochemical pathways. For instance, they have been associated with the inhibition of thyroxine production in the thyroid gland, leading to an increased pituitary secretion of thyreotropic hormone and potentially causing hyperplasia of the thyroid
Pharmacokinetics
Thiourea derivatives exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics . They are often absorbed and excreted largely unchanged via the kidneys . The bioavailability of these compounds can be influenced by various factors, including their chemical structure and the presence of other substances in the body.
Result of Action
The molecular and cellular effects of [(E)-3-thienylmethyleneamino]thiourea’s action can vary depending on the specific target and the biological context. For example, in the case of thyroid cells, the compound’s action can lead to the inhibition of thyroxine production and potentially cause hyperplasia of the thyroid . In the context of cancer cells, thiourea derivatives have been associated with antiviral, antioxidant, and anticancer properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [(E)-3-thienylmethyleneamino]thiourea. For instance, the compound’s action can be affected by the pH and temperature of its environment, as well as the presence of other substances. Additionally, genetic factors can influence an individual’s response to the compound, as seen in the case of phenylthiocarbamide, a related thiourea derivative .
Méthodes De Préparation
The synthesis of [(E)-3-thienylmethyleneamino]thiourea typically involves the condensation of an amine with carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Industrial production methods often utilize these reactions due to their simplicity and high yield.
Analyse Des Réactions Chimiques
[(E)-3-thienylmethyleneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
[(E)-3-thienylmethyleneamino]thiourea can be compared with other thiourea derivatives, such as:
1-acyl-3-substituted thioureas: These compounds have additional acyl groups, enhancing their biological activities and coordination chemistry.
Selenourea: Similar to thiourea but with selenium instead of sulfur, exhibiting different chemical and biological properties. The uniqueness of [(E)-3-thienylmethyleneamino]thiourea lies in its specific thienyl and methyleneamino groups, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
[(E)-thiophen-3-ylmethylideneamino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S2/c7-6(10)9-8-3-5-1-2-11-4-5/h1-4H,(H3,7,9,10)/b8-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSANNLIWCSLCB-FPYGCLRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=NNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=N/NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide](/img/structure/B2371012.png)
![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)
![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2371015.png)

![N-cyclopentyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2371023.png)



![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)
![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)
![2-benzyl-5-(4,6-dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2371033.png)

